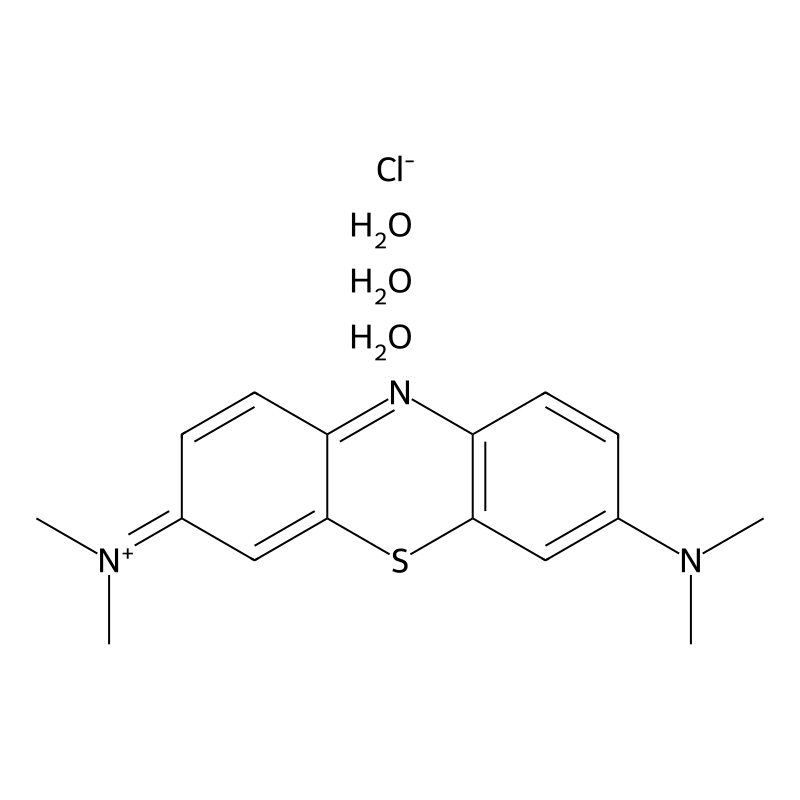

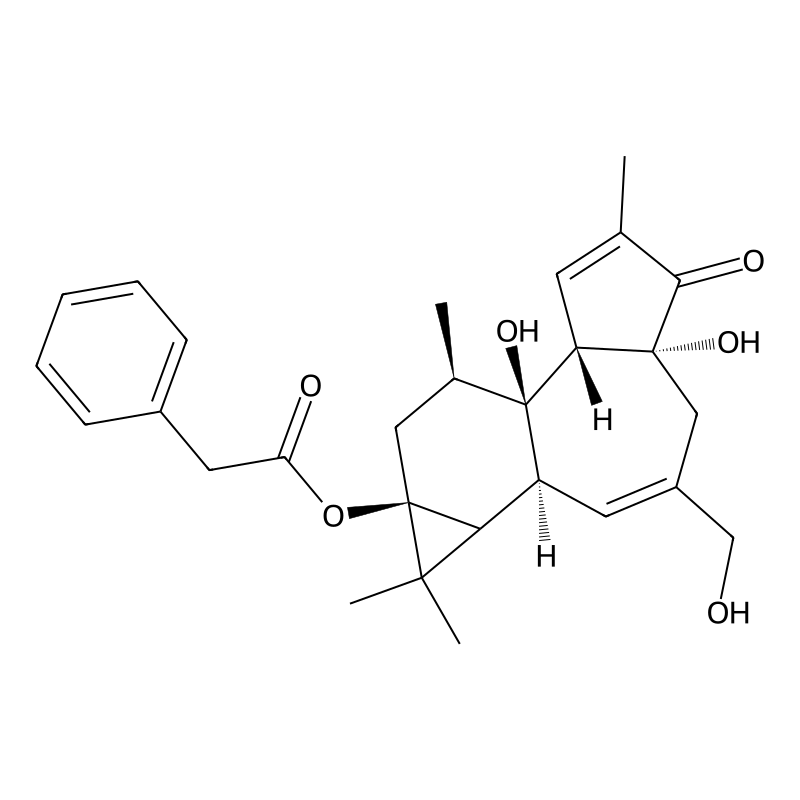

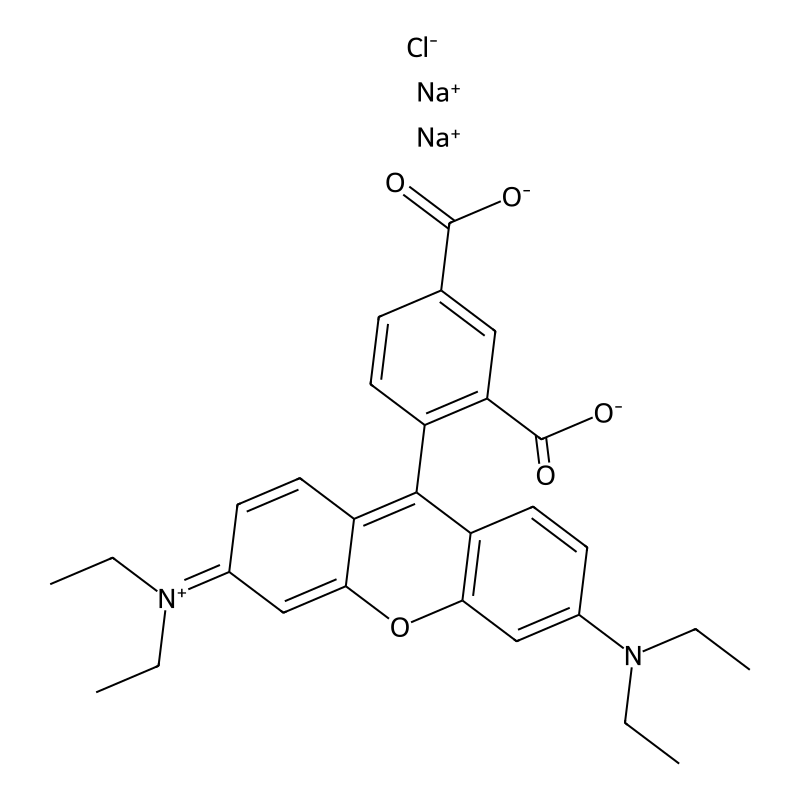

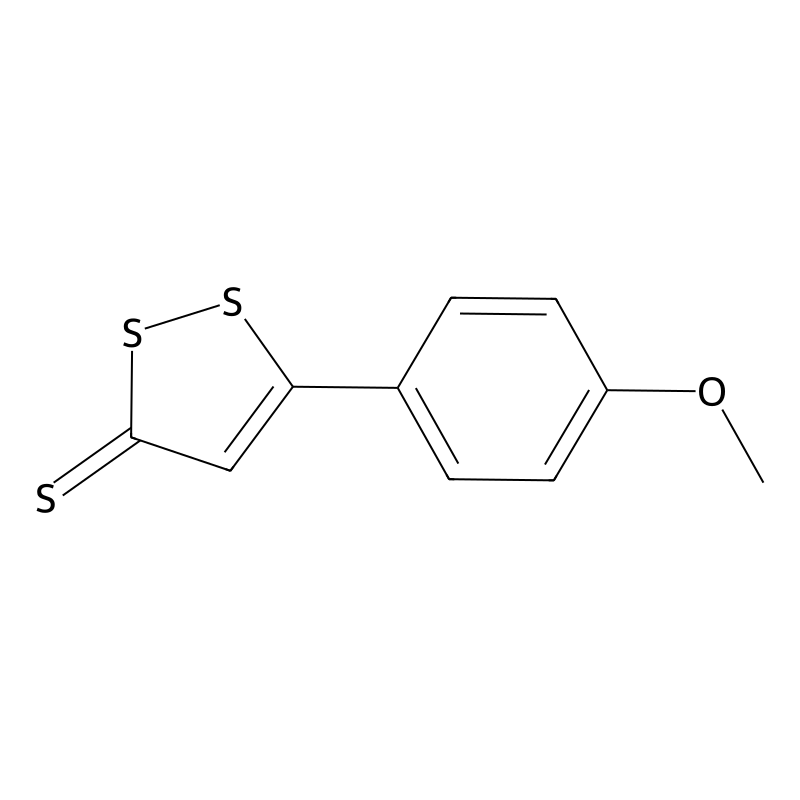

Anethole trithione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Xerostomia Treatment

One of the most studied uses of anethole trithione is for treating dry mouth (xerostomia). It appears to stimulate salivary secretion, potentially by increasing the number of muscarinic receptors on salivary gland cells [6, 8, 9] (). Research suggests it may be beneficial for xerostomia caused by medications or radiotherapy of the head and neck [1].

Liver Protection

Studies have explored the potential of anethole trithione for liver protection. In animal models, it has shown promise in reducing liver damage caused by toxins like carbon tetrachloride [5] ().

Anti-Cancer Properties

Some research suggests anethole trithione may have anti-cancer properties. It may increase the activity of enzymes that help the body detoxify harmful substances, potentially reducing the risk of cancer development [7] (). However, more research is needed in this area.

Anethole trithione is an organic compound classified as a sulfur heterocyclic choleretic. Its molecular formula is with a molecular weight of approximately 240.4 g/mol. The compound is known for its high lipophilicity (log P = 3.8) and low water solubility (0.38 µg/mL), which poses challenges for its absorption and bioavailability in biological systems . Anethole trithione is primarily utilized in treating dry mouth conditions associated with medication or radiotherapy, enhancing salivary secretion through its action on muscarinic acetylcholine receptors .

The exact mechanisms by which anethole trithione works are still under investigation. For its role in treating dry mouth, it is thought to stimulate salivary gland function, possibly through increased muscarinic acetylcholine receptor (mAChRs) activity [].

Regarding its potential chemopreventive effects, ATT might enhance the activity of enzymes involved in detoxifying carcinogens within the body []. Additionally, it has been shown to protect the blood-brain barrier after ischemic stroke, suggesting a complex interaction with various biological systems.

Anethole trithione undergoes rapid metabolism in the body, primarily via O-demethylation, converting it into 4-hydroxy-anethole trithione. This metabolite retains similar pharmacological activities to the parent compound . The metabolism is thought to occur in liver microsomes, although specific cytochrome P450 isoforms involved remain unidentified .

Key Reactions:- O-Demethylation: Anethole trithione → 4-Hydroxy-anethole trithione

Anethole trithione exhibits several biological activities:

- Choleretic Activity: It stimulates bile secretion, which aids in digestion and absorption of fats .

- Sialogogue Action: Enhances saliva production, making it beneficial for patients suffering from xerostomia (dry mouth) due to medications or radiation therapy .

- Antioxidant Properties: The compound may increase antioxidant activities in the liver and colon, potentially providing chemoprotective effects .

The synthesis of anethole trithione generally involves the reaction of an appropriate dithiol with a substituted anisole under controlled conditions. A common method includes:

- Formation of Dithiole: Reacting sulfur-containing compounds with anisole derivatives.

- Purification: The resulting product is typically recrystallized from solvents like acetone or ethanol to obtain pure anethole trithione .

Example Reaction:textDithiol + Anisole → Anethole Trithione

textDithiol + Anisole → Anethole Trithione

Anethole trithione has several applications in medicine and biochemistry:

- Treatment of Dry Mouth: Used to alleviate symptoms associated with dry mouth conditions.

- Bile Secretion Stimulation: Employed in therapies requiring enhanced bile production.

- Research Tool: Investigated for its potential antioxidant properties and effects on various biological systems .

Studies have demonstrated that anethole trithione interacts with muscarinic acetylcholine receptors, enhancing exocrine gland secretion. This interaction underscores its role as a sialogogue agent. Additionally, ongoing research explores its metabolic pathways and potential interactions with other drugs, particularly concerning its bioavailability and pharmacokinetics .

Anethole trithione shares structural and functional similarities with several compounds. Below are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Anethole | Aromatic compound; flavoring agent; less polar | |

| Sodium thiosulfate | Reducing agent; used in photography and medicine | |

| Dithiolethiones | Various | Similar sulfur-containing compounds; potential therapeutic uses |

Uniqueness of Anethole Trithione

Anethole trithione's unique combination of high lipophilicity and low solubility distinguishes it from similar compounds. Its specific action on salivary glands and bile production makes it particularly valuable in clinical settings related to xerostomia and digestive health.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Pharmacology

Anetholtrithion is a substituted dithiolthione and analog of chemopreventive agent oltipraz. Anethole trithione is a bile secretion-stimulating drug that restores salivation and relieves the discomfort of dry mouth in chemotherapy-induced xerostomia. In addition, this agent has exhibited chemopreventive properties. The mechanism of action for the chemopreventive and xerostomia properties have not been fully elucidated.

ATC Code

A16 - Other alimentary tract and metabolism products

A16A - Other alimentary tract and metabolism products

A16AX - Various alimentary tract and metabolism products

A16AX02 - Anethole trithione

Mechanism of Action

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Despite the medication being studied and discussed as early as the 1980s, detailed pharmacokinetic information about it is not readily accessible and limited new pharmacokinetic data has only been determined for the drug for the first time only very recently (as recently as 2007).

Despite the medication being studied and discussed as early as the 1980s, detailed pharmacokinetic information about it is not readily accessible and limited new pharmacokinetic data has only been determined for the drug for the first time only very recently (as recently as 2007). Nevertheless, the poor absorption and bioavailability of anethole trithione suggests any kind of volume of distribution measurement may not be entirely accurate.

Despite the medication being studied and discussed as early as the 1980s, detailed pharmacokinetic information about it is not readily accessible and limited new pharmacokinetic data has only been determined for the drug for the first time only very recently (as recently as 2007). Regardless, data about the estimated clearance of anethole trithione in the rat model after administration of anethole trithione oral aqueous suspension was observed to be approximately 113.20 +/- 52.37 L/h/kg.

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

Comparison of Various Aryl-Dithiolethiones and Aryl-Dithiolones As Hydrogen Sulfide Donors in the Presence of Rat Liver Microsomes

Madou-Marilyn Dali, Patrick M Dansette, Daniel Mansuy, Jean-Luc BoucherPMID: 32234734 DOI: 10.1124/dmd.119.090274

Abstract

It has been reported that microsomal metabolism of ADT (5-(p-methoxyphenyl)-3H-1,2-dithiole-3-thione, anetholedithiolethione, Sulfarlem) and ADO (5-(p-methoxyphenyl)-3H-1,2-dithiole-3-one, anetholedithiolone) led to formation of HS mainly derived from oxidations catalyzed by cytochrome P450-dependent monooxygenases and that ADO was a better H

S donor than ADT under these conditions. This article compares the H

S donor abilities of 18 dithiolethione and dithiolone analogs of ADT and ADO upon incubation with rat liver microsomes. It shows that, for all the studied compounds, maximal H

S formation was obtained after incubation with microsomes and NADPH and that this formation greatly decreased in the presence of

-benzylimidazole, a known inhibitor of cytochrome P450. This indicates that H

S formation from all the studied compounds requires, as previously observed in the case of ADT and ADO, oxidations catalyzed by cytochrome P450-dependent monooxygenases. Under these conditions, the studied dithiolones were almost always better H

S donors than the corresponding dithiolethiones. Interestingly, the best H

S yields (up to 75%) were observed in microsomal oxidation of ADO and its close analogs, pCl-Ph-DO and Ph-DO, in the presence of glutathione (GSH), whereas only small amounts of H

S were formed in microsomal incubations of those compounds with GSH but in the absence of NADPH. A possible mechanism for this effect of GSH is proposed on the basis of results obtained from reactions of GSH with 5-(p-methoxyphenyl)-3H-1,2-dithiole-3-one-1-sulfoxide, the ADO metabolite involved in H

S formation in microsomal oxidation of ADO. SIGNIFICANCE STATEMENT: A series of 18 dithiolethiones and dithiolones were compared for their ability to form hydrogen sulfide (H

S) in oxidations catalyzed by microsomal monooxygenases. The studied dithiolones were better H

S donors than the corresponding dithiolethiones, and the addition of glutathione to the incubations strongly increased H

S formation. A possible mechanism for this effect of GSH is proposed on the basis of results obtained from reactions of GSH with 5-(p-methoxyphenyl)-3H-1,2-dithiole-3-one-1-sulfoxide, a metabolite of the choleretic and sialologic drug Sulfarlem.

Mechanism of H

Martin Dulac, Citra Nagarathinam, Patrick Dansette, Daniel Mansuy, Jean-Luc BoucherPMID: 31213461 DOI: 10.1124/dmd.119.087205

Abstract

The drug anetholedithiolethione (ADT) and its analogs have been extensively used as HS donors. However, the mechanism of H

S formation from ADT under biologic conditions remains almost completely unknown. This article shows that only small amounts of H

S are formed during incubation of ADT and of its metabolite anetholedithiolone (ADO) with rat liver cytosol or with rat liver microsomes (RLM) in the absence of NADPH, indicating that H

S formation under these conditions is of hydrolytic origin only to a minor extent. By contrast, much greater amounts of H

S are formed upon incubation of ADT and ADO with RLM in the presence of NADPH and dioxygen, with a concomitant formation of H

S and

-methoxy-acetophenone (pMA). Moreover, H

S and pMA formation under those conditions are greatly inhibited in the presence of

-benzyl-imidazole indicating the involvement of cytochrome P450-dependent monooxygenases. Mechanistic studies show the intermediate formation of the ADT-derived 1,2-dithiolium cation and of the ADO sulfoxide during microsomal metabolism of ADT and ADO, respectively. This article proposes the first detailed mechanisms for the formation of H

S from microsomal metabolism of ADT and ADO in agreement with those data and with previously published data on the metabolism of compounds involving a C=S bond. Finally, this article shows for the first time that ADO is a better H

S donor than ADT under those conditions. SIGNIFICANCE STATEMENT: Incubation of anetholedithiolethione (ADT) or its metabolite anetholedithiolone (ADO) in the presence of rat liver microsomes, NADPH, and O

leads to H

S. This article shows for the first time that this H

S formation involves several steps catalyzed by microsomal monooxygenases and that ADO is a better H

S donor than ADT. We propose the first detailed mechanisms for the formation of H

S from the microsomal metabolism of ADT and ADO.

Metabolism of Anethole Dithiolethione by Rat and Human Liver Microsomes: Formation of Various Products Deriving from Its

Martin Dulac, Amor Sassi, Citra Nagarathinan, Marie-Odile Christen, Patrick M Dansette, Daniel Mansuy, Jean-Luc BoucherPMID: 30018103 DOI: 10.1124/dmd.118.082545

Abstract

A study of the metabolism of anethole dithiolethione (ADT, 5-(p-methoxyphenyl)-3-1,2-dithiole-3-thione) by rat and human liver microsomes showed the formation of the corresponding

-oxide and the

-oxide of desmethyl-ADT (dmADT, 5-(p-hydroxyphenyl)-3

-1,2-dithiole-3-thione), and of p-methoxy-acetophenone (pMA) and p-hydroxy-acetophenone (pHA), in addition to the previously described metabolites, dmADT, anethole dithiolone (ADO, 5-(p-methoxyphenyl)-3

-1,2-dithiole-3-one) and its demethylated derivative dmADO [5-(p-hydroxyphenyl)-3

-1,2-dithiole-3-one]. The microsomal metabolism of ADO under identical conditions led to dmADO and to pMA and pHA. The metabolites of ADT derive from two competing oxidative pathways: an

-demethylation catalyzed by cytochromes P450 and an

-oxidation mainly catalyzed by flavin-dependent monooxygenases (FMO) and, to a minor extent, by CYP enzymes. The most active human CYP enzymes for ADT demethylation appeared to be CYP1A1, 1A2, 1B1, 2C9, 2C19, and 2E1. ADT

-oxidation is catalyzed by FMO 1 and 3, and to a minor extent by CYP enzymes such as CYP3A4.

Magnet-activatable nanoliposomes as intracellular bubble microreactors to enhance drug delivery efficacy and burst cancer cells

Yang Liu, Jing Li, Heming Chen, Yan Cai, Tianyu Sheng, Peng Wang, Zhiyong Li, Fang Yang, Ning GuPMID: 31596307 DOI: 10.1039/c9nr07021d

Abstract

To address the thereapeutic challenges in clinical cancer treatment and guarantee efficient and rapid intracellular delivery of drugs while evading efflux and chemotherapy resistance, herein, we designed a liposomal nanostructure equipped with superparamagnetic iron oxide nanoparticles (SPIOs) and anethole trithione (ADT, a hydrogen sulfide (HS) donor drug). At first, by spatially focused manipulation of the external static magnetic field (SMF), the SPIOs and ADT-loaded liposomes (SPIOs-ADT-LPs) could rapidly overcome the cell membrane barrier to enter the cytoplasm, which could be imaged by magnetic resonance imaging (MRI). Sequentially, the intracellular release of ADT drugs was triggered by enzymatic catalysis to generate acoustic-sensitive H

S gas. At the beginning, during the production of H

S at low concentrations, the cell membrane could be permeabilized to further increase the cellular uptake of SPIOs-ADT-LPs. The continued generation of H

S gas bubbles, imaged by ultrasound (US) imaging, further enhanced the intracellular hydrostatic pressure (above 320 pN per cell) to physically unfold the cytoskeleton, leading to complete cell death. The magneto-acoustic approach based on SPIO-ADT-LPs as intracellular bubble reactors leads to improved anticancer cell efficacy and has potential applications for novel MRI/US dual image-guided bubble bursting of cancer cells.

Back Cover: Macromol. Biosci. 11/2015

Urara Hasegawa, Naoya Tateishi, Hiroshi Uyama, André J van der VliesPMID: 26502003 DOI: 10.1002/mabi.201570042

Abstract

Back Cover: The micellar prodrugs of desmethyl anethole dithiolethione (ADT-OH) with different hydrolysis rates prepared from block copolymers having ADT-OH linked via an ester bond using glycine and isoleucine linkers are presented. Micelles having a glycine linker inhibit proliferation of cancer cells. Further details can be found in the article by U. Hasegawa, N. Tateishi, H. Uyama, A. J. van der Vlies on page 1512.Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting

Daniela Giustarini, Federico Galvagni, Isabella Dalle-Donne, Aldo Milzani, Monica Lucattelli, Giovanna De Cunto, Desirée Bartolini, Francesco Galli, Annalisa Santucci, Ranieri RossiPMID: 33062138 DOI: 10.1155/2020/3562972

Abstract

Anethole dithiolethione (ADT) is a marketed drug to treat xerostomia. Its mechanism of action is still unknown, but several preclinical studies indicate that it is able to increase intracellular glutathione (GSH) and protect against oxidative stress. Here, we investigated the molecular mechanisms behind these effects.Oral treatment of rats confirmed the GSH enhancing properties of ADT; among the different organs examined in this study, only the kidney showed a significant GSH increase that was already observed at low-dose treatments. The increase in GSH correlated with a decrease in

-glutamyltranspeptidase (

-GT) activity of the different tissues.

and

experiments with tubular renal cells and isolated perfused rat kidney showed that the cellular uptake of intact GSH was correlated with the extracellular concentrations of GSH.

s. The prominent

pharmacological effect of ADT was a marked increase of GSH concentration in the kidney and a decrease of some systemic and renal biomarkers of oxidative stress. In particular, by inhibition of

-GT activity, it decreased the production cysteinylglycine, a thiol that has prooxidant effects as the consequence of its autooxidation. The activity of ADT as GSH enhancer in both the circulation and the kidney was long-lasting. All these characteristics make ADT a promising drug to protect the kidney, and in particular proximal tubule cells, from xenobiotic-induced damage.

Magnetic Nanoliposomes as in Situ Microbubble Bombers for Multimodality Image-Guided Cancer Theranostics

Yang Liu, Fang Yang, Chuxiao Yuan, Mingxi Li, Tuantuan Wang, Bo Chen, Juan Jin, Peng Zhao, Jiayi Tong, Shouhua Luo, Ning GuPMID: 28045496 DOI: 10.1021/acsnano.6b06815

Abstract

Nanosized drug delivery systems have offered promising approaches for cancer theranostics. However, few are effective to simultaneously maximize tumor-specific uptake, imaging, and therapy in a single nanoplatform. Here, we report a simple yet stimuli-responsive anethole dithiolethione (ADT)-loaded magnetic nanoliposome (AML) delivery system, which consists of ADT, hydrogen sulfide (HS) pro-drug, doped in the lipid bilayer, and superparamagnetic nanoparticles encapsulated inside. HepG2 cells could be effectively bombed after 6 h co-incubation with AMLs. For in vivo applications, after preferentially targeting the tumor tissue when spatiotemporally navigated by an external magnetic field, the nanoscaled AMLs can intratumorally convert to microsized H

S bubbles. This dynamic process can be monitored by magnetic resonance and ultrasound dual modal imaging. Importantly, the intratumoral generated H

S bubbles imaged by real-time ultrasound imaging first can bomb to ablate the tumor tissue when exposed to higher acoustic intensity; then as gasotransmitters, intratumoral generated high-concentration H

S molecules can diffuse into the inner tumor regions to further have a synergetic antitumor effect. After 7-day follow-up observation, AMLs with magnetic field treatments have indicated extremely significantly higher inhibitions of tumor growth. Therefore, such elaborately designed intratumoral conversion of nanostructures to microstructures has exhibited an improved anticancer efficacy, which may be promising for multimodal image-guided accurate cancer therapy.

Hydrolysis-Sensitive Dithiolethione Prodrug Micelles

Urara Hasegawa, Naoya Tateishi, Hiroshi Uyama, André J van der VliesPMID: 26102371 DOI: 10.1002/mabi.201500156

Abstract

Prodrug micelles carrying 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), a compound possessing chemopreventive properties, are prepared from amphiphilic block copolymers linking ADT-OH via an ester bond using glycine (PAM-PGlyADT) and isoleucine linkers (PAM-PIleADT). The release of ADT-OH from the PAM-PIleADT micelles is much slower than the PAM-PGlyADT micelles. The PAM-PGlyADT micelles show comparable toxicity with ADT-OH in different cancer cell lines, whereas the PAM-PIleADT micelles are not toxic up to 400 µM. This ADT-ester prodrug micelle approach enables to modulate the release rate of ADT-OH and thus might find application in cancer therapy and prevention.Effects of AP39, a novel triphenylphosphonium derivatised anethole dithiolethione hydrogen sulfide donor, on rat haemodynamic parameters and chloride and calcium Cav3 and RyR2 channels

Lenka Tomasova, Michaela Pavlovicova, Lubica Malekova, Anton Misak, Frantisek Kristek, Marian Grman, Sona Cacanyiova, Milan Tomasek, Zuzana Tomaskova, Alexis Perry, Mark E Wood, Lubica Lacinova, Karol Ondrias, Matthew WhitemanPMID: 25555533 DOI: 10.1016/j.niox.2014.12.012

Abstract

H2S donor molecules have the potential to be viable therapeutic agents. The aim of this current study was (i) to investigate the effects of a novel triphenylphosphonium derivatised dithiolethione (AP39), in the presence and absence of reduced nitric oxide bioavailability and (ii) to determine the effects of AP39 on myocardial membrane channels; CaV3, RyR2 and Cl(-). Normotensive, L-NAME- or phenylephrine-treated rats were administered Na2S, AP39 or control compounds (AP219 and ADT-OH) (0.25-1 µmol kg(-1)i.v.) and haemodynamic parameters measured. The involvement of membrane channels T-type Ca(2+) channels CaV3.1, CaV3.2 and CaV3.3 as well as Ca(2+) ryanodine (RyR2) and Cl(-) single channels derived from rat heart sarcoplasmic reticulum were also investigated. In anaesthetised Wistar rats, AP39 (0.25-1 µmol kg(-1) i.v) transiently decreased blood pressure, heart rate and pulse wave velocity, whereas AP219 and ADT-OH and Na2S had no significant effect. In L-NAME treated rats, AP39 significantly lowered systolic blood pressure for a prolonged period, decreased heart rate and arterial stiffness. In electrophysiological studies, AP39 significantly inhibited Ca(2+) current through all three CaV3 channels. AP39 decreased RyR2 channels activity and increased conductance and mean open time of Cl(-) channels. This study suggests that AP39 may offer a novel therapeutic opportunity in conditions whereby (•)NO and H2S bioavailability are deficient such as hypertension, and that CaV3, RyR2 and Cl(-) cardiac membrane channels might be involved in its biological actions.Systemic inflammation in early neonatal mice induces transient and lasting neurodegenerative effects

Filipa L Cardoso, Jasmin Herz, Adelaide Fernandes, João Rocha, Bruno Sepodes, Maria A Brito, Dorian B McGavern, Dora BritesPMID: 25924675 DOI: 10.1186/s12974-015-0299-3

Abstract

The inflammatory mediator lipopolysaccharide (LPS) has been shown to induce acute gliosis in neonatal mice. However, the progressive effects on the murine neurodevelopmental program over the week that follows systemic inflammation are not known. Thus, we investigated the effects of repeated LPS administration in the first postnatal week in mice, a condition mimicking sepsis in late preterm infants, on the developing central nervous system (CNS).Systemic inflammation was induced by daily intraperitoneal administration (i.p.) of LPS (6 mg/kg) in newborn mice from postnatal day (PND) 4 to PND6. The effects on neurodevelopment were examined by staining the white matter and neurons with Luxol Fast Blue and Cresyl Violet, respectively. The inflammatory response was assessed by quantifying the expression/activity of matrix metalloproteinases (MMP), toll-like receptor (TLR)-4, high mobility group box (HMGB)-1, and autotaxin (ATX). In addition, B6 CX3CR1(gfp/+) mice combined with cryo-immunofluorescence were used to determine the acute, delayed, and lasting effects on myelination, microglia, and astrocytes.

LPS administration led to acute body and brain weight loss as well as overt structural changes in the brain such as cerebellar hypoplasia, neuronal loss/shrinkage, and delayed myelination. The impaired myelination was associated with alterations in the proliferation and differentiation of NG2 progenitor cells early after LPS administration, rather than with excessive phagocytosis by CNS myeloid cells. In addition to disruptions in brain architecture, a robust inflammatory response to LPS was observed. Quantification of inflammatory biomarkers revealed decreased expression of ATX with concurrent increases in HMGB1, TLR-4, and MMP-9 expression levels. Acute astrogliosis (GFAP(+) cells) in the brain parenchyma and at the microvasculature interface together with parenchymal microgliosis (CX3CR1(+) cells) were also observed. These changes preceded the migration/proliferation of CX3CR1(+) cells around the vessels at later time points and the subsequent loss of GFAP(+) astrocytes.

Collectively, our study has uncovered a complex innate inflammatory reaction and associated structural changes in the brains of neonatal mice challenged peripherally with LPS. These findings may explain some of the neurobehavioral abnormalities that develop following neonatal sepsis.